(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
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Overview
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a placeholder for any chemical compound, allowing us to explore various aspects of chemical research and analysis without focusing on a specific substance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “N/A” involves several synthetic routes, depending on its chemical structure. Common methods include:
Direct Synthesis: Combining elemental precursors under controlled conditions.
Catalytic Reactions: Using catalysts to facilitate the formation of “N/A” from simpler compounds.
Multi-step Synthesis: Involving intermediate compounds that are further reacted to form “N/A”.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical reactors, optimized for high yield and purity. Techniques such as continuous flow synthesis and batch processing are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
“N/A” undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxide, while reduction could produce a more reduced form of “N/A”.
Scientific Research Applications
“N/A” finds applications in various fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for therapeutic properties and drug development.
Industry: Utilized in manufacturing processes, materials science, and as a catalyst.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Properties
Molecular Formula |
C24H28F3N3O6 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(1R,2S,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C24H28F3N3O6/c1-23(2)17-10-30(18(32)12-35-15-3-5-16(6-4-15)36-24(25,26)27)20(19(17)23)22(34)29-14(11-31)9-13-7-8-28-21(13)33/h3-6,11,13-14,17,19-20H,7-10,12H2,1-2H3,(H,28,33)(H,29,34)/t13-,14-,17-,19-,20-/m0/s1 |
InChI Key |
RBWMYPKAPIYTJQ-VMBFOHBNSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)COC3=CC=C(C=C3)OC(F)(F)F)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)COC3=CC=C(C=C3)OC(F)(F)F)C(=O)NC(CC4CCNC4=O)C=O)C |
Origin of Product |
United States |
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